2,4-Dibromo-6-iodopyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H2Br2IN |
|---|---|
Molecular Weight |
362.79 g/mol |
IUPAC Name |
2,4-dibromo-6-iodopyridine |
InChI |
InChI=1S/C5H2Br2IN/c6-3-1-4(7)9-5(8)2-3/h1-2H |
InChI Key |
PETXVPFQCNUWDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(N=C1Br)I)Br |
Origin of Product |
United States |
Synthetic Methodologies for 2,4 Dibromo 6 Iodopyridine
Regioselective Halogenation Approaches
Achieving the precise installation of three different halogens at specific positions on the pyridine (B92270) ring is a significant synthetic challenge. Various strategies have been developed to control the regioselectivity of these halogenation reactions.
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This strategy relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho-position. wikipedia.orgbaranlab.org The resulting aryllithium intermediate can then be trapped with an electrophile. wikipedia.org
In the context of pyridine synthesis, a directing group at a specific position can guide the introduction of a halogen to its neighboring carbon. For instance, a methoxy (B1213986) or amide group can act as a DMG. wikipedia.org While direct application to form 2,4-Dibromo-6-iodopyridine in one pot from a simple pyridine is complex, DoM can be a key step in a multi-step synthesis to introduce one of the halogens with high regioselectivity. The choice of the organolithium base, such as n-butyllithium or sec-butyllithium, and the reaction conditions are crucial for the success of this method. baranlab.org
| Parameter | Description | Reference |
| Concept | Use of a Directed Metalation Group (DMG) to guide lithiation to the ortho-position. | wikipedia.orgorganic-chemistry.org |
| Reagents | Organolithium bases (e.g., n-BuLi, s-BuLi), DMG-substituted pyridine. | baranlab.org |
| Intermediate | Ortho-lithiated pyridine species. | wikipedia.org |
| Application | Regioselective introduction of a halogen atom. | wikipedia.orgorganic-chemistry.org |
Halogen-metal exchange is another cornerstone of pyridine functionalization, allowing for the selective replacement of a halogen atom with a metal, typically lithium. researchgate.net This process is particularly useful for polyhalogenated pyridines, where the reactivity of different halogens can be exploited. Generally, the order of exchange is I > Br > Cl. This differential reactivity allows for the selective metalation at a specific position.
For a substrate like 2,4,6-tribromopyridine, treatment with one equivalent of a strong base like n-butyllithium at low temperatures would preferentially lead to bromine-lithium exchange at the 4-position due to electronic effects. However, achieving selective exchange at the 6-position to introduce iodine would be challenging. A more viable route involves starting with a di-substituted pyridine. For example, starting with 2,6-dibromopyridine (B144722), a bromine-lithium exchange can be performed, followed by quenching with an iodine source to yield 2-bromo-6-iodopyridine (B1338975). scirp.org Subsequent bromination at the 4-position would then lead to the target molecule. The regioselectivity of the initial exchange is critical and can be influenced by the solvent and temperature. rsc.orguni-muenchen.de
| Reagent | Substrate | Product | Conditions | Reference |
| n-Butyllithium | 2,6-Dibromopyridine | 2-Bromo-6-lithiopyridine | Dichloromethane | scirp.org |
| i-PrMgCl | 3,4-Dibromopyridine | 4-Bromo-3-magnesiopyridine | THF, rt | mdpi.com |
Oxidative halogenation provides a means to introduce halogens onto the pyridine ring, often under milder conditions than traditional electrophilic halogenation. This can involve the use of a halogenating agent in the presence of an oxidizing agent. For instance, the use of N-halosuccinimides (NXS) like N-iodosuccinimide (NIS) in the presence of an acid catalyst can facilitate the iodination of activated pyridine rings. researchgate.netderpharmachemica.com
The Sandmeyer reaction, which involves the diazotization of an amino group followed by its replacement with a halogen, is a classic and effective method for introducing halogens onto aromatic rings. Starting from an aminodibromopyridine, such as 2-amino-4,6-dibromopyridine, treatment with a nitrite (B80452) source in the presence of a hydrohalic acid (e.g., HI) would lead to the formation of the corresponding diazonium salt, which then decomposes to yield this compound. This method is particularly valuable as the position of the incoming halogen is determined by the initial position of the amino group.
Radical halogenation, often employing N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is typically used for the bromination of alkyl side chains on aromatic rings. researchgate.netmasterorganicchemistry.com However, under specific conditions, NBS can also be used for the nuclear bromination of activated pyridine rings. thieme-connect.com For a substrate like 2-bromo-6-iodopyridine, direct bromination at the 4-position would be required. The success of this approach depends heavily on the electronic nature of the starting pyridine derivative and the reaction conditions. thieme-connect.com
| Brominating Agent | Initiator | Substrate | Product | Reference |
| N-Bromosuccinimide (NBS) | AIBN/BPO | 2,6-dimethyl-4-iodopyridine | 2,6-Bis(bromomethyl)-4-iodopyridine | |
| N-Bromosuccinimide (NBS) | - | Activated Pyridines | Brominated Pyridines | thieme-connect.com |
Precursor-Based Synthetic Routes
An alternative to direct halogenation is the synthesis of this compound from a precursor that already contains some of the required functionality.
A common strategy involves starting with a readily available dihalopyridine, such as 2,6-dibromopyridine. rsc.org As mentioned in the halogen-metal exchange section, this compound can be selectively lithiated at one of the bromo-positions and subsequently iodinated. scirp.org The resulting 2-bromo-6-iodopyridine can then be subjected to bromination at the electron-deficient 4-position to yield the final product. Another approach could start from 2,6-dichloropyridine, which can be converted to 2,6-dibromopyridine via halogen exchange. google.com
Similarly, starting with a pyridine N-oxide can facilitate halogenation. For instance, 2-bromo-4-nitropyridine (B184007) N-oxide has been used as a precursor for the synthesis of 2,4-dibromopyridine (B189624). semanticscholar.org A similar strategy could potentially be adapted, where a bromo-iodopyridine N-oxide is synthesized and then subjected to further halogenation and deoxygenation.
Utilization of Nitroazine N-Oxides in Halogenation
The use of pyridine N-oxides is a powerful strategy in pyridine chemistry. The N-oxide group alters the electronic properties of the ring, activating the C2 and C4 positions for both nucleophilic and electrophilic attacks. thieme-connect.de Specifically, nitro-substituted pyridine N-oxides serve as versatile precursors for the synthesis of dihalopyridines.
A relevant foundational synthesis is the preparation of 2,4-dibromopyridine from 2-bromo-4-nitropyridine N-oxide. semanticscholar.orgresearchgate.net This transformation is typically achieved via a tandem nucleophilic substitution and N-oxide reduction process. For instance, treatment of the nitroazine N-oxide with acetyl bromide can lead to the formation of the dibrominated pyridine in a one-pot reaction. semanticscholar.org
Table 1: Synthesis of 2,4-Dibromopyridine from a Nitroazine N-Oxide Derivative
| Starting Material | Reagents | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Bromo-4-nitropyridine N-Oxide | Acetyl bromide, Acetic acid | 130 °C, 16 h | 2,4-Dibromopyridine | Good | semanticscholar.org |
This interactive table summarizes the reaction conditions for the synthesis of a key dibromopyridine intermediate.
To arrive at the target molecule, this compound, the resulting 2,4-dibromopyridine would require a subsequent regioselective iodination at the C6 position. This step is challenging but can potentially be achieved through metallation-iodination protocols, where a strong base selectively removes a proton at the 6-position, followed by quenching with an iodine source.
Functionalization of Less Substituted Pyridines
A more common and controllable approach to synthesizing polyhalogenated pyridines involves the stepwise functionalization of simpler, less substituted pyridine precursors. This strategy allows for the sequential and regioselective introduction of different halogen atoms.
One plausible pathway begins with a readily available di-substituted pyridine, such as 2,6-dibromopyridine. The key challenge is to introduce the third halogen, in this case, iodine, at the C4 position. This is often accomplished through a bromine-lithium exchange or direct lithiation, followed by the addition of an electrophilic iodine source. Research has shown that 2,6-dibromopyridine can undergo selective C-N bond formation, indicating the potential for functionalization at other positions. researchgate.net Flow microreactor systems have also been utilized for the selective Br/Li exchange on dibromopyridines, offering precise control over reaction conditions. rsc.org
Alternatively, a synthesis can commence from a monohalogenated pyridine. For example, 2-bromopyridine (B144113) can be converted to 2-bromo-6-iodopyridine. scirp.org This is achieved by lithiation of 2-bromopyridine at the 6-position using a strong base like n-butyllithium, followed by treatment with iodine. scirp.org The resulting 2-bromo-6-iodopyridine could then be subjected to a regioselective bromination at the C4 position to yield the final product.
Another related approach involves the "halogen dance" reaction, where a halogen atom migrates to a different position on the ring under the influence of a strong base. For instance, 2-bromopyridine can be converted to 2-bromo-4-iodopyridine (B27774) using lithium diisopropylamide (LDA) and iodine. researchgate.net This intermediate would then require a final bromination step at the 6-position.
Table 2: Key Reactions in the Functionalization of Less Substituted Pyridines
| Starting Material | Reagents | Product | Reaction Type | Reference |
|---|---|---|---|---|
| 2-Bromopyridine | 1. n-Butyllithium 2. Iodine | 2-Bromo-6-iodopyridine | Lithiation-Iodination | scirp.org |
| 2-Bromopyridine | 1. LDA 2. I₂ | 2-Bromo-4-iodopyridine | Halogen Dance/Iodination | researchgate.net |
| 2,6-Dichloropyridine | Sodium Bromide, Hydrobromic acid | 2,6-Dibromopyridine | Halogen Exchange | google.com |
This interactive table outlines key transformations starting from less halogenated pyridines.
Control of Regioselectivity in Polyhalogenation
The control of regioselectivity—the ability to direct incoming substituents to a specific position—is the most critical aspect of synthesizing a precisely substituted compound like this compound. Several factors govern the outcome of halogenation reactions on the pyridine ring.
Electronic Effects of the Ring Nitrogen : The nitrogen atom in pyridine is electron-withdrawing, which deactivates the ring towards electrophilic substitution, particularly at the C2, C4, and C6 positions. Conversely, these positions are activated for nucleophilic attack. nih.gov
Activating Groups : The conversion of the pyridine nitrogen to an N-oxide reverses its electronic influence. The N-oxide oxygen atom donates electron density to the ring, particularly activating the C2, C4, and C6 positions towards electrophilic attack and also enabling deoxygenative nucleophilic substitution. thieme-connect.deresearchgate.net For instance, the halogenation of pyridine N-oxides can be highly regioselective for the C2 position. researchgate.net
Directed Ortho-Metallation (DoM) : This is a powerful technique for achieving regioselectivity. A directing group on the ring coordinates to a strong base (typically an organolithium reagent), directing the deprotonation to an adjacent position. In the context of polyhalogenated pyridines, lithiation often occurs selectively at a position flanked by two halogens or adjacent to the nitrogen, followed by quenching with an electrophile like iodine. capes.gov.br The choice of base and reaction temperature is crucial; for example, using lithium diisopropylamide (LDA) versus n-butyllithium can lead to different lithiation sites and thus different final products. rsc.orgresearchgate.net
In synthesizing this compound, a strategy might involve first creating 2,6-dibromopyridine. The two bromine atoms and the ring nitrogen electronically influence the C4 position, making it the most likely site for a subsequent controlled functionalization, such as a lithiation-iodination reaction, to install the iodine atom with high regioselectivity.
Reactivity and Reaction Pathways of 2,4 Dibromo 6 Iodopyridine
Selective Functionalization Strategies
The selective modification of 2,4-dibromo-6-iodopyridine hinges on the differential reactivity of its halogen substituents. This allows for the stepwise introduction of various functional groups, providing a powerful tool for the synthesis of complex, polysubstituted pyridines.
The concept of orthogonal reactivity is central to the selective functionalization of polyhalogenated heterocycles. In this compound, the C-I bond is significantly weaker and more susceptible to oxidative addition by a low-valent metal catalyst (e.g., Pd(0)) than the C-Br bonds. This difference in bond dissociation energy (BDE) forms the basis for chemoselective cross-coupling reactions.
The generally accepted order of reactivity for carbon-halogen bonds in palladium-catalyzed cross-coupling reactions is C–I > C–Br > C–Cl. acs.org This principle dictates that under carefully controlled conditions, the iodine at the C6 position will react selectively, leaving the two bromine atoms at the C2 and C4 positions untouched. This allows for an initial coupling reaction at the C6 position, followed by subsequent functionalization of the C-Br bonds. This stepwise approach is a cornerstone for the modular synthesis of complex pyridine (B92270) derivatives.
Following the initial selective reaction at the C-I bond, the remaining 2,4-dibromopyridine (B189624) scaffold presents a further challenge in regioselectivity. The choice of ligand coordinated to the metal catalyst can profoundly influence which of the two C-Br bonds is activated. For dihalogenated N-heteroarenes, halides adjacent to the nitrogen (the C2 position in this case) are typically more reactive. nsf.gov However, this intrinsic preference can be overridden by the strategic selection of ligands.
Studies on the analogous 2,4-dichloropyridines have demonstrated that sterically hindered N-heterocyclic carbene (NHC) ligands can promote cross-coupling at the C4 position with high selectivity. nsf.gov This "ligand-controlled" regioselectivity is a powerful strategy to access substitution patterns that are otherwise difficult to obtain. While specific studies on this compound are not prevalent, the principles derived from similar systems suggest that bulky ligands can sterically block the more accessible C2 position, thereby favoring reaction at the C4 position. nsf.govnih.gov
The nature of the active catalytic species in solution, or catalyst speciation, can also dictate the regiochemical outcome of cross-coupling reactions. Research on 2,4-dibromopyridine has revealed that the ratio of the phosphine (B1218219) ligand to the palladium precursor can alter the structure of the active catalyst and, consequently, the site of reaction. nih.gov
Specifically, higher ratios of a monodentate phosphine ligand like triphenylphosphine (B44618) (PPh₃) to a palladium(II) precursor such as palladium(II) acetate (B1210297) (Pd(OAc)₂) tend to favor the formation of mononuclear Pd(0) species. These catalysts typically exhibit the conventional C2-selectivity. nih.gov Conversely, lower ligand-to-palladium ratios can lead to the formation of multinuclear palladium clusters or nanoparticles. These higher-order palladium species have been shown to switch the regioselectivity, favoring arylation at the less reactive C4 position. nih.gov This switch is attributed to the different steric and electronic environments presented by these multinuclear catalysts. This control over catalyst speciation provides another sophisticated tool for directing the functionalization of the dibrominated pyridine core.
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are the most prominent methods for the functionalization of this compound. The Suzuki-Miyaura reaction, in particular, is widely employed for the formation of carbon-carbon bonds.
The Suzuki-Miyaura coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a base. wikipedia.org This reaction is highly valued for its mild conditions and tolerance of a wide range of functional groups.
In a Suzuki-Miyaura reaction involving this compound, the initial and most facile reaction will occur at the C-I bond. The oxidative addition of the Pd(0) catalyst to the C-I bond is kinetically and thermodynamically favored over addition to the C-Br bonds. This allows for the selective synthesis of 6-substituted-2,4-dibromopyridines.
Once the iodine has been replaced, the subsequent Suzuki-Miyaura coupling of the resulting 2,4-dibromopyridine derivative will depend on the factors discussed previously—namely, the choice of ligands and the control of catalyst speciation. As with other polyhalogenated pyridines, oxidative addition is generally favored at the C2 and C4 positions due to the electron-withdrawing nature of the nitrogen atom. nih.gov For 2,4-dihalopyridines, the C2 position is typically more reactive due to a lower C-X bond dissociation energy. nih.govnih.gov
The table below illustrates the expected and controllable regioselectivity in the Suzuki-Miyaura cross-coupling of a generic 2,4-dibromopyridine system, which would be the intermediate after the initial coupling at the C6-I position of the target molecule.
| Catalyst System | Primary Site of Reaction | Controlling Factor | Typical Outcome |
|---|---|---|---|
| Mononuclear Pd (e.g., high ligand:Pd ratio) | C2 | Electronic Preference / BDE | 2-Aryl-4-bromopyridine |
| Multinuclear Pd (e.g., low ligand:Pd ratio) | C4 | Catalyst Speciation | 4-Aryl-2-bromopyridine |
| Pd with Sterically Hindered Ligands (e.g., bulky NHCs) | C4 | Ligand Control | 4-Aryl-2-bromopyridine |
This predictable yet controllable reactivity makes this compound a highly valuable building block in synthetic chemistry for the creation of diverse and complex pyridine-based molecules.
Suzuki-Miyaura Cross-Coupling
Impact of Organoboron Species and Reaction Conditions
In Suzuki-Miyaura cross-coupling reactions, the nature of the organoboron species and the specific reaction conditions play a pivotal role in determining the outcome and selectivity. For this compound, the initial coupling is expected to occur exclusively at the C6-iodo position due to the significantly lower bond dissociation energy of the C-I bond compared to the C-Br bonds.
Research on the closely related 2,4-dibromopyridine has shown that subsequent couplings can be directed to either the C2 or C4 position. Typically, with mononuclear palladium catalysts, there is an intrinsic preference for arylation at the C2 position. researchgate.netacs.org This preference is attributed to the higher electrophilicity of the carbon atom adjacent to the nitrogen. researchgate.net However, this selectivity can be inverted. Studies have demonstrated that multinuclear palladium species, such as Pd₃-type clusters and nanoparticles, can switch the site-selectivity of arylation from the conventional C2 position to the C4 position in reactions with both organoboronic acids and Grignard reagents. acs.org The choice of ligands and the presence of stabilizing salts are critical in controlling the palladium catalyst speciation and, therefore, the regiochemical outcome. acs.org For instance, sterically hindered N-heterocyclic carbene (NHC) ligands can promote C4-coupling of 2,4-dichloropyridines. nih.gov Furthermore, ligand-free conditions, often referred to as "Jeffery" conditions, have been found to dramatically enhance C4-selectivity, potentially through the involvement of palladium nanoparticles. nih.gov
These findings suggest a sequential functionalization strategy for this compound. An initial, highly selective Suzuki coupling at C6 can be followed by a second coupling at either C2 or C4, with the site of the second coupling being tunable by the careful selection of the catalyst system, ligands, and other reaction parameters.
Table 1: Regioselectivity in Suzuki-Miyaura Cross-Coupling of Dihalopyridines This table illustrates selectivity principles applicable to the second coupling step after initial reaction at the C6-I position of this compound.
| Substrate | Catalyst System | Predominant Product | Selectivity (C2:C4) | Reference |
| 2,4-Dibromopyridine | Pd(PPh₃)₄ / TlOH | 2-Aryl-4-bromopyridine | C2-selective | researchgate.net |
| 2,4-Dibromopyridine | Pd(OAc)₂ / nPPh₃ (low n) | 4-Aryl-2-bromopyridine | C4-selective | acs.org |
| 2,4-Dichloropyridine | Pd / IPr | 4-Aryl-2-chloropyridine | ~1:10 | nih.gov |
| 2,4-Dichloropyridine | PdCl₂ (ligand-free) | 4-Aryl-2-chloropyridine | >1:99 | nih.gov |
Stille Cross-Coupling Reactions
The Stille reaction, which couples organostannanes with organic halides, is a versatile tool for C-C bond formation. wikipedia.orgorganic-chemistry.org The mechanism follows a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.org For this compound, the oxidative addition step is highly selective for the weakest carbon-halogen bond, which is the C6-I bond. This allows for the selective introduction of a substituent at this position while leaving the two C-Br bonds intact for potential subsequent transformations.
The Stille reaction is known for its broad scope and tolerance of various functional groups. libretexts.org While direct studies on this compound are not prevalent, the principles of regioselectivity in polyhalogenated systems are well-documented. For example, in the coupling of heterocyclic electrophiles like 2-bromopyridine (B144113), specific catalyst systems have been developed to ensure efficient reaction. nih.gov The choice of palladium catalyst, ligands, and additives like Cu(I) salts can significantly influence the reaction rate and yield. libretexts.org In the context of this compound, after the initial selective Stille coupling at C6, a second coupling could be performed at one of the bromide positions, likely requiring more forcing conditions such as higher temperatures.
Heck Reactions
The Mizoroki-Heck reaction couples aryl or vinyl halides with alkenes to form substituted alkenes. buecher.delibretexts.org The catalytic cycle begins with the oxidative addition of the organic halide to the Pd(0) catalyst. buecher.de The rate of this initial step is highly dependent on the nature of the halogen, following the order Ar-I > Ar-Br >> Ar-Cl. buecher.de Therefore, when this compound is subjected to Heck reaction conditions, the palladium catalyst will selectively insert into the C6–I bond.
The regioselectivity of the subsequent step, carbopalladation, is governed by both steric and electronic factors of the alkene substrate. libretexts.orgnih.gov In intermolecular Heck reactions, controlling regioselectivity can be challenging, but can be influenced by the choice of catalyst, ligands, and reaction conditions. chemrxiv.org For instance, altering the phosphorus substituent on a ligand from phenyl to tert-butyl has been shown to switch the reaction outcome from the linear to the branched product in the coupling of styrene. chemrxiv.org After the initial Heck reaction at the C6 position of this compound, the resulting 2,4-dibromo-6-vinylpyridine could potentially undergo a second, intramolecular or intermolecular, Heck reaction at one of the C-Br sites, although this would require significantly harsher conditions.
Negishi Cross-Couplings
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. nih.gov This reaction is known for its broad scope and high functional group tolerance. nih.gov Similar to other palladium-catalyzed cross-couplings, the reaction with this compound would commence with a highly selective oxidative addition at the C6-I bond.
Studies on related dihalopyridines confirm the predictability of this selectivity. For example, Negishi coupling of 2,4-dibromopyridine with phenylzinc chloride using a C₃-symmetric tripalladium cluster catalyst resulted in exclusive C2-selectivity, affording 2-phenyl-4-bromopyridine. nih.gov This demonstrates that after an initial, facile Negishi coupling at the C6-I position of the target molecule, a subsequent, regioselective coupling at the C2-Br position could be achieved by carefully selecting the catalytic system. The use of specific biaryldialkylphosphine ligands, such as CPhos, has been shown to be effective in promoting the coupling of secondary alkylzinc halides with aryl bromides while suppressing side reactions like β-hydride elimination. nih.gov
Sonogashira Cross-Couplings
The Sonogashira reaction is a palladium- and copper-cocatalyzed coupling of terminal alkynes with aryl or vinyl halides. organic-chemistry.org It is a powerful method for constructing C(sp²)-C(sp) bonds. The reactivity of the halide follows the standard trend, making the C6-I bond of this compound the exclusive site for the initial coupling reaction.
The regioselectivity of Sonogashira couplings in polyhalogenated systems is well-established. For example, a highly regioselective mono-alkynylation of 5-substituted-1,2,3-triiodobenzenes occurs exclusively at the terminal, less sterically hindered C–I bonds. nih.govrsc.org In another relevant example, the total synthesis of desmosine (B133005) was achieved through sequential, regioselective Sonogashira cross-coupling reactions of a 3,4,5-trihalopyridine. nih.gov The choice of catalyst and ligand can also control the site of reaction. In 9-substituted-2,8-diiodopurines, catalysts with monodentate ligands like Pd(PPh₃)₄ favor coupling at the C2-I bond, whereas catalysts with bidentate ligands switch the selectivity to the C8-I bond. rsc.org This catalyst-controlled regioselectivity underscores the potential for a programmed, stepwise alkynylation of this compound, beginning at the C6 position.
Table 2: Catalyst Control in Regioselective Sonogashira Coupling of Diiodopurines This table illustrates the principle of catalyst-controlled selectivity, which could be applied to the C-Br positions of this compound after the initial reaction at C6-I.
| Substrate | Catalyst System | Predominant Product | Reference |
| 9-Substituted-2,8-diiodopurine | Pd(PPh₃)₄ / CuI | C2-alkynylated purine | rsc.org |
| 9-Substituted-2,8-diiodopurine | Pd₂(dba)₃ / Xantphos / CuI | C8-alkynylated purine | rsc.org |
Amination Reactions (e.g., Buchwald-Hartwig type)
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) complex, followed by amine coordination, deprotonation, and reductive elimination. wikipedia.org The initial oxidative addition step is rate-determining and highly sensitive to the identity of the halogen. Consequently, the amination of this compound is expected to proceed with high selectivity at the C6-I position.
This selectivity has been experimentally verified in systems containing multiple different halogens. For instance, nickel-catalyzed Buchwald-Hartwig-type aminations have been shown to be highly selective for aryl iodides in the presence of aryl chlorides and bromides, which remain unreacted. nih.gov The development of various generations of catalyst systems, employing increasingly bulky and electron-rich phosphine ligands, has expanded the scope of the Buchwald-Hartwig reaction to include a wide variety of amines and aryl halides. wikipedia.orgacsgcipr.org A typical procedure for the amination of a bromopyridine involves a palladium source like [Pd₂(dba)₃], a phosphine ligand such as BINAP, and a base like NaOBuᵗ in a solvent like toluene. chemspider.com This provides a reliable pathway for the selective mono-amination of this compound at the C6 position.
Computational Insights into Oxidative Addition and Selectivity
Computational studies, particularly using Density Functional Theory (DFT), have provided profound insights into the factors governing the regioselectivity of cross-coupling reactions on polyhalogenated heterocycles. nih.govrsc.org The key step that determines selectivity is the initial oxidative addition of a C-X bond to the Pd(0) catalyst. rsc.org
In cases with different halogens, such as this compound, the selectivity is primarily dictated by the carbon-halogen bond dissociation energies (BDEs). The C-I bond is significantly weaker than the C-Br bond, resulting in a lower activation energy (ΔG‡) for oxidative addition at the C6 position. acs.org
For substrates with multiple identical halogens (analogous to the C2-Br and C4-Br positions after the initial reaction at C6), the situation is more complex. While BDEs play a role, they alone cannot always predict the experimental outcome. acs.org A more accurate prediction is achieved using the distortion-interaction model. acs.orgnih.gov This model partitions the activation energy into two components:
Distortion Energy (ΔE_dist): The energy required to distort the palladium complex and the aryl halide from their ground-state geometries to the transition-state geometry. This term is closely related to the BDE. nih.gov
Interaction Energy (ΔE_int): The stabilizing energy released when the two distorted fragments interact in the transition state. This is often influenced by orbital interactions, such as the interaction between the PdL₂ HOMO and the heterocycle π* LUMO. acs.orgnih.gov
For pyridines, the LUMO coefficients are generally larger at positions adjacent to the nitrogen heteroatom (C2 and C6). nih.gov This leads to a more stabilizing interaction energy for oxidative addition at these positions. In the case of 2,4-dibromopyridine, DFT calculations of the bond dissociation energies show the C2-Br bond to be weaker than the C4-Br bond (63.3 vs. 66.9 kcal mol⁻¹), which aligns with the typical experimental observation of C2 selectivity with mononuclear catalysts. acs.org These computational models provide a robust theoretical framework for predicting and understanding the high C6-I selectivity in this compound and for rationalizing the factors that control subsequent functionalization at the C2 and C4 positions.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Mechanisms and Electronic Activation
Nucleophilic aromatic substitution (SNAr) on the this compound scaffold proceeds through a well-established addition-elimination mechanism. The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a halogen. This initial step is typically the rate-determining step of the reaction. stackexchange.com
The pyridine nitrogen plays a crucial role in activating the ring for SNAr reactions. Its electron-withdrawing inductive effect polarizes the C-Halogen bonds, rendering the carbon atoms at positions 2, 4, and 6 highly electrophilic. youtube.com When a nucleophile attacks at the C-2 or C-4 positions (ortho or para to the nitrogen), the resulting anionic intermediate, known as a Meisenheimer complex, is significantly stabilized by resonance. stackexchange.comyoutube.com One of the key resonance structures places the negative charge directly on the electronegative nitrogen atom, which is a major stabilizing contribution. stackexchange.com Attack at the C-3 position does not allow for this type of stabilization, making positions 2 and 4 the preferred sites for nucleophilic attack. stackexchange.com The presence of three strongly electron-withdrawing halogens further depletes the electron density of the ring, enhancing its electrophilicity and making it highly susceptible to SNAr.
Regioselectivity in SNAr of Polyhalogenated Pyridines
In polyhalogenated pyridines like this compound, the regioselectivity of SNAr reactions is governed by two primary factors: the position of the halogen on the ring and the nature of the halogen itself.
Positional Activation : As discussed, the positions ortho (C2, C6) and para (C4) to the ring nitrogen are electronically activated for nucleophilic attack due to resonance stabilization of the Meisenheimer intermediate. stackexchange.comyoutube.com
Leaving Group Ability : The reactivity of halogens as leaving groups in SNAr reactions typically follows the order of their ability to stabilize a negative charge, which correlates with the strength of the carbon-halogen bond. In many SNAr reactions on activated aryl systems, the order is F > Cl ≈ Br > I. However, in the context of pyridinium (B92312) ions and other highly activated systems, this order can change. For polyhalogenated pyridines, the C-I bond is the weakest and most polarizable, making iodide the best leaving group among the halogens. Therefore, nucleophilic substitution preferentially occurs at the C-I bond over the C-Br bonds.
In the case of this compound, SNAr reactions are highly selective, with nucleophiles preferentially displacing the iodide at the C-6 position. The C-4 position is also highly activated, but the superior leaving group ability of iodide directs the substitution to C-6. The bromine atoms at C-2 and C-4 are significantly less reactive under typical SNAr conditions and often require more forcing conditions or metal catalysis to be displaced. This differential reactivity allows for a stepwise and controlled functionalization of the pyridine ring.
Metal-Free C-N Bond Formation
The high electrophilicity of the this compound scaffold allows for the formation of carbon-nitrogen (C-N) bonds via SNAr reactions without the need for transition-metal catalysts. This is a significant advantage in synthetic chemistry, as it avoids potential metal contamination in the final products.
Ammonia, primary amines, and secondary amines can act as competent nucleophiles, attacking the most electrophilic position to displace a halide. Given the reactivity pattern of this compound, these amination reactions occur selectively at the C-6 position, displacing the iodide. The reaction typically proceeds by heating the pyridine substrate with an excess of the amine, which also often serves as the solvent. A base may be added to neutralize the hydrogen halide generated during the reaction. This direct amination provides a straightforward route to 6-amino-2,4-dibromopyridine derivatives, which are valuable intermediates for further synthetic elaborations. While some C-N bond formations on less activated systems require palladium catalysis, the inherent reactivity of this substrate often makes such catalysts unnecessary for initial functionalization. researchgate.net
Other Selective Transformations
The differential reactivity of the halogen substituents in this compound provides opportunities for other selective chemical transformations beyond SNAr.
Reduction Reactions of Halogen Substituents
Chemoselective reduction, or dehalogenation, is a valuable tool for modifying polyhalogenated pyridines. The goal is to selectively remove one type of halogen while leaving the others intact. This selectivity is typically achieved by exploiting the differences in the carbon-halogen bond strengths (C-I < C-Br < C-Cl).
The C-I bond is the most susceptible to reduction. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) with a hydrogen source, can selectively remove the iodine atom at the C-6 position to yield 2,4-dibromopyridine. The reaction conditions, such as temperature, pressure, and choice of catalyst, can be fine-tuned to ensure that the more stable C-Br bonds remain untouched. Other reducing agents, including zinc dust in acetic acid or other acidic media, can also be employed for this selective de-iodination.
Functional Group Interconversions on the Pyridine Scaffold
The halogen atoms on the this compound ring serve as versatile handles for a wide range of functional group interconversions, primarily through organometallic chemistry. Halogen-metal exchange is a key strategy for this purpose.
By treating the pyridine substrate with a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures, it is possible to selectively replace a halogen with a lithium atom. Due to the higher reactivity of the C-I bond, the iodine at the C-6 position is the most likely to undergo this exchange. The resulting 6-pyridyllithium species is a potent nucleophile and can react with a variety of electrophiles to introduce new functional groups. For example, quenching the reaction with an aldehyde or ketone will introduce a secondary or tertiary alcohol, respectively. Reaction with carbon dioxide followed by an acidic workup yields a carboxylic acid. This methodology allows for the introduction of a wide array of substituents onto the pyridine core, complementing the transformations possible via SNAr reactions.
Below is a table summarizing the selective reactions of this compound.
| Reaction Type | Position of Reactivity | Reagents & Conditions | Product Type | Notes |
|---|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | C-6 | R-NH₂ (Amine), Heat | 6-Amino-2,4-dibromopyridine | Selective displacement of iodide. |
| Nucleophilic Aromatic Substitution (SNAr) | C-6 | R-OH (Alcohol), Base | 6-Alkoxy-2,4-dibromopyridine | Selective displacement of iodide. |
| Selective Reduction | C-6 | H₂, Pd/C | 2,4-Dibromopyridine | Chemoselective removal of iodine. |
| Functional Group Interconversion | C-6 | 1. n-BuLi, -78°C 2. Electrophile (e.g., CO₂) | 2,4-Dibromo-6-(substituted)pyridine | Via halogen-metal exchange of the iodide. |
Applications As a Synthetic Building Block
Access to Diversely Substituted Pyridines
The primary application of 2,4-Dibromo-6-iodopyridine is in the regioselective synthesis of pyridines with multiple, distinct substituents. Chemists can exploit the differential reactivity of the C-X bonds to introduce various aryl, alkenyl, or alkynyl groups in a controlled manner using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura, Stille, and Sonogashira reactions. researchgate.netacs.org
For instance, a Suzuki cross-coupling reaction can be performed selectively at the more reactive C-2 position of 2,4-dibromopyridine (B189624), leaving the C-4 bromine available for subsequent transformations. researchgate.net This stepwise approach is crucial for building complex substitution patterns that would be difficult to achieve otherwise. The choice of catalyst, ligands, and reaction conditions can further influence this selectivity, sometimes even allowing for atypical reactions at the C-4 position. acs.orgnsf.gov This methodology provides a reliable pathway to 2,4-disubstituted and 2,4,6-trisubstituted pyridines, which are prevalent motifs in medicinal chemistry and materials science. researchgate.netresearchgate.net
Table 1: Regioselective Cross-Coupling Reactions of Dihalopyridines
| Starting Material | Reaction Type | Catalyst/Reagents | Position of Substitution | Product Type |
|---|---|---|---|---|
| 2,4-Dibromopyridine | Suzuki | Pd(PPh3)4 / TlOH | C-2 | 4-Bromo-2-arylpyridine |
| 2,4-Dibromopyridine | Suzuki | Pd2dba3 / PCy3 / K3PO4 | C-2 | 4-Bromo-2-alkenylpyridine |
| 2,4-Dichloropyridine | Kumada | Pd/IPr* | C-4 | 2-Chloro-4-alkylpyridine |
| 2,4-Dichloropyridine | Negishi | Pd/IPr* | C-4 | 2-Chloro-4-arylpyridine |
*IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene
Synthesis of Complex Organic Molecules
The ability to selectively functionalize this compound makes it an invaluable precursor in the total synthesis of complex organic molecules, including natural products and pharmaceuticals. nih.gov The pyridine (B92270) core is a common scaffold in biologically active compounds, and developing efficient methods for its elaboration is a significant goal in synthetic chemistry. scispace.com
By using this building block, synthetic chemists can introduce key fragments sequentially, constructing intricate molecular architectures with high precision. researchgate.net For example, a common strategy involves an initial coupling at the most reactive C-I bond, followed by a second coupling at the C-2 bromine, and a final functionalization at the C-4 bromine. This stepwise introduction of complexity is a hallmark of modern synthetic strategies and is essential for creating molecules with specific biological functions or material properties. acs.org
Precursors for Ligand Synthesis in Organometallic Chemistry
Polypyridine compounds, such as bipyridines and terpyridines, are among the most important classes of chelating ligands in coordination chemistry and are used extensively in catalysis, photochemistry, and supramolecular chemistry. clockss.orgmdpi.com this compound and related dihalopyridines are key starting materials for these ligands. researchgate.net
For example, the Stille coupling or Ullmann-type homocoupling of appropriately substituted bromopyridine precursors can yield symmetrical and unsymmetrical bipyridine ligands. clockss.orgmdpi.com The selective functionalization of 2,4-dibromopyridine allows for the synthesis of 4,4'-disubstituted-2,2'-bipyridines, which are important building blocks for creating tailored metal complexes with specific electronic and steric properties. researchgate.netclockss.org These ligands can then coordinate with transition metals to form catalysts for organic reactions or functional materials with unique photophysical characteristics.
Table 2: Synthesis of Bipyridine Scaffolds
| Precursor | Reaction | Catalyst/Reagents | Product |
|---|---|---|---|
| 2-Bromo-4-chloropyridine | Stille Homocoupling | Pd(PPh3)4, Hexamethyldistannane | 4,4'-Dichloro-2,2'-bipyridine |
| 4-Bromo-2,6-dimethylpyridine | Ullmann Homocoupling | NiBr2(PPh3)2, Et4NI, Zn | 2,2',6,6'-Tetramethyl-4,4'-bipyridine |
Development of Advanced Functional Materials
The pyridine derivatives synthesized from this compound are integral to the development of advanced functional materials. researchgate.net These materials find applications in diverse fields such as electronics, photonics, and sensor technology. Conjugated polymers and oligomers containing pyridine and bipyridine units, for instance, are investigated for their use in organic light-emitting diodes (OLEDs), solar cells, and chemical sensors. researchgate.netclockss.org
Furthermore, these pyridine-based building blocks are used to construct coordination polymers and metal-organic frameworks (MOFs). nih.gov The nitrogen atoms of the pyridine rings act as coordination sites for metal ions, leading to the formation of extended, highly organized structures. These materials can exhibit properties like porosity, selective gas adsorption, and catalytic activity, making them promising for applications in gas storage, separation, and heterogeneous catalysis. The ability to pre-design the organic linker using the synthetic precision offered by precursors like this compound is critical for tuning the final properties of the material. acs.org
An extensive search for scientific literature and data pertaining to the chemical compound This compound has been conducted to fulfill the request for a detailed article on its spectroscopic and computational characterization.
Despite a thorough investigation across various scientific databases and search engines, no specific experimental or computational data for the exact isomer This compound could be located. The search included queries for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) and Raman spectroscopy, Mass Spectrometry (MS), X-ray crystallography, X-ray Photoemission Spectroscopy (XPS), and computational chemistry studies.
The information available in the public domain primarily concerns other isomers of dibromo-iodopyridine, such as 2,6-Dibromo-4-iodopyridine, or other related halogenated pyridines. Adhering strictly to the provided instructions to focus solely on This compound and to exclude any information not directly related to this specific compound, it is not possible to generate the requested article. The creation of a scientifically accurate and informative article as outlined is contingent upon the availability of published research data, which appears to be non-existent or not indexed in accessible resources for this particular molecule.
Therefore, the content for the requested sections and subsections on the spectroscopic and computational characterization of This compound cannot be provided at this time.
Spectroscopic Characterization and Computational Studies
Computational Chemistry Methodologies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A typical DFT study of 2,4-Dibromo-6-iodopyridine would encompass geometry optimization, electronic structure analysis, and the prediction of various spectroscopic and reactivity parameters. These calculations are generally performed using a specific functional, such as B3LYP, in conjunction with a suitable basis set like 6-311++G(d,p), which provides a good description of electron correlation and polarization effects.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface. For this compound, this would involve calculating bond lengths (e.g., C-C, C-N, C-Br, C-I), bond angles, and dihedral angles.
Once the optimized geometry is obtained, an analysis of the electronic structure provides insights into the distribution of electrons within the molecule. This includes the calculation of atomic charges and the dipole moment, which are crucial for understanding the molecule's polarity and intermolecular interactions.
Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Illustrative)
| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |
|---|---|---|---|
| C2-Br | 1.89 | N1-C2-C3 | 121.5 |
| C4-Br | 1.88 | C2-C3-C4 | 118.0 |
| C6-I | 2.10 | C3-C4-C5 | 120.5 |
| C-N (avg) | 1.34 | C4-C5-C6 | 119.0 |
| C-C (avg) | 1.39 | C5-C6-N1 | 122.0 |
Frontier Molecular Orbital (FMO) theory is a key concept for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. Analysis of the spatial distribution of these orbitals would reveal the likely sites for nucleophilic and electrophilic attack on the this compound ring.
Table 2: Illustrative Frontier Molecular Orbital Properties
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results for structure validation.
Vibrational Spectra: The calculation of harmonic vibrational frequencies can predict the positions of absorption bands in the Infrared (IR) and Raman spectra. researchgate.net Each calculated frequency corresponds to a specific normal mode of vibration, such as C-H stretching, C=C ring stretching, or C-halogen bending. While computational studies on the exact title compound are unavailable, research on related molecules like 3,5-dibromopyridine (B18299) and 6-bromopyridine-2-carbaldehyde (B14951) has shown excellent agreement between DFT-calculated and experimentally observed spectra. researchgate.netuc.pt
Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹³C and ¹H). science.gov These theoretical predictions are invaluable for assigning signals in experimental NMR spectra and confirming molecular structures. Studies on various halopurines and other nitrogen heterocycles have demonstrated the utility of this approach.
Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. ucsb.edu Calculating the BDE for the C-Br and C-I bonds in this compound would provide insight into the relative lability of the halogen substituents. The weakest bond is typically the most likely to break during a chemical reaction. Generally, C-I bonds are weaker than C-Br bonds, suggesting that the iodine at the 6-position would be the most reactive site for reactions involving halogen cleavage, such as in cross-coupling reactions.
Quantum Chemical Calculations (e.g., CCSD(T))
For a more accurate determination of energies and properties, higher-level ab initio methods can be employed. Coupled Cluster theory with single, double, and perturbative triple excitations, denoted as CCSD(T), is considered a "gold standard" in quantum chemistry for its high accuracy. However, due to its significant computational expense, it is typically used for smaller molecules or to benchmark the results obtained from more cost-effective DFT methods. A CCSD(T) calculation on this compound could provide a highly accurate reference for its energy and electronic properties.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a powerful computational method used to analyze the physical movements of atoms and molecules over time. mdpi.com This technique provides a dynamic picture of molecular behavior, which is crucial for understanding the conformational flexibility, interaction with solvents, and potential interactions with other molecules. mdpi.comdntb.gov.ua While specific MD simulation studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the methodology is widely applied to similar pyridine-based compounds and other halogenated aromatic systems. nih.gov
In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are integrated to predict the trajectory of each atom. mdpi.com For a molecule like this compound, MD simulations could be employed to:
Explore Conformational Space: To understand the rotational barriers and preferred orientations of the substituents.
Analyze Solvation Effects: To model how the molecule interacts with different solvents, which can influence its reactivity and spectroscopic properties.
Study Intermolecular Interactions: To simulate how molecules of this compound interact with each other in a condensed phase, which can provide insights into crystal packing and bulk properties.
For instance, studies on other pyridine-based ligands have used MD simulations to investigate their orientation and behavior within complex environments like biological membranes, demonstrating the utility of this approach in predicting molecular positioning and interactions. nih.gov The simulations can run for timescales ranging from nanoseconds to microseconds, and the resulting trajectories are analyzed to extract thermodynamic and kinetic information. mdpi.comnih.gov
Computational Parameters (Basis Sets, Functionals)
The accuracy of computational studies, particularly those employing Density Functional Theory (DFT), is highly dependent on the choice of the functional and the basis set. researchgate.net These parameters define the theoretical model used to approximate the solutions to the Schrödinger equation for a given molecule. For a compound containing heavy atoms like bromine and iodine, such as this compound, careful selection of these parameters is essential for obtaining reliable results. rsc.org
Functionals: Functionals in DFT approximate the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interaction. A variety of functionals have been developed, each with different strengths. researchgate.net
Hybrid Functionals (e.g., B3LYP, PBE0): These are widely used for organic molecules and often provide a good balance between accuracy and computational cost. researchgate.netrsc.org
Meta-Hybrid Functionals (e.g., M06-2X): These functionals can offer improved accuracy for various properties, including thermochemistry and non-covalent interactions. researchgate.net
Range-Separated Functionals (e.g., CAM-B3LYP, ωB97X-D): These are often employed for calculations where long-range interactions are important, such as in charge-transfer excitations. researchgate.net
Basis Sets: A basis set is a set of mathematical functions used to build molecular orbitals. uni-rostock.de Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost.
Pople-style Basis Sets (e.g., 6-31G(d,p), 6-311++G(d,p)): These are commonly used for light atoms (H, C, N). The notation indicates split-valence shells ("6-31G"), polarization functions ("(d,p)" or "**"), and diffuse functions ("+" or "++"). rsc.orguni-rostock.de Diffuse functions are particularly important for describing anions and weak interactions, while polarization functions allow for more flexibility in orbital shapes. uni-rostock.degaussian.com
Dunning-style Basis Sets (e.g., cc-pVDZ, aug-cc-pVTZ): These correlation-consistent basis sets are designed to systematically converge towards the complete basis set limit.
Effective Core Potentials (ECPs) (e.g., LANL2DZdp): For heavy elements like iodine, it is computationally efficient to replace the core electrons with an effective potential, treating only the valence electrons explicitly. Basis sets like LANL2DZdp are frequently used for this purpose. rsc.org
Other Specialized Basis Sets (e.g., DGDZVP): These basis sets are parameterized for a wide range of elements, including iodine, and can provide efficient and accurate results for molecular geometry and energy calculations. rsc.org
The selection of a specific functional and basis set combination is guided by the property being investigated and validated by comparison with experimental data.
| Functional | Type | Typical Application |
|---|---|---|
| B3LYP | Hybrid-GGA | General purpose, good for geometries and frequencies. researchgate.netrsc.org |
| PBE0 | Hybrid-GGA | Often used for electronic properties and reaction energies. researchgate.net |
| M06-2X | Hybrid Meta-GGA | Good for main-group thermochemistry, kinetics, and non-covalent interactions. researchgate.netrsc.org |
| ωB97X-D | Range-Separated Hybrid with Dispersion | Excellent for systems where non-covalent interactions are critical. researchgate.net |
| Basis Set | Description | Usage Notes |
|---|---|---|
| 6-311++G(d,p) | Pople-style triple-split valence with diffuse and polarization functions. gaussian.com | Suitable for C, N, H, and Br atoms. Provides a flexible description of the valence electrons. rsc.org |
| LANL2DZdp | Effective Core Potential (ECP) basis set. | Commonly used for heavy atoms like Iodine (I) to reduce computational cost by treating core electrons implicitly. rsc.org |
| DGDZVP | Density-fitted double-zeta valence polarized basis set. | Parameterized for a broad range of atoms, including iodine, offering a balance of speed and accuracy. rsc.org |
| aug-cc-pVTZ | Dunning-style augmented correlation-consistent triple-zeta basis set. | High-accuracy calculations, systematically improvable. Computationally demanding. |
Interplay Between Experimental and Theoretical Data
The synergy between experimental measurements and theoretical computations is fundamental to the comprehensive characterization of molecular systems like this compound. Computational chemistry serves not only to predict molecular properties but also to interpret and rationalize experimental findings.
For halogenated aromatic compounds, theoretical calculations are routinely used to complement experimental spectroscopic data. For example, DFT calculations can predict vibrational frequencies (infrared and Raman spectra), nuclear magnetic resonance (NMR) chemical shifts, and electronic transitions (UV-Vis spectra). By comparing these simulated spectra with experimental ones, a more confident assignment of spectral features can be achieved.
In a study on similar halo-xanthene dyes, simulated absorption spectra derived from DFT calculations were instrumental in confirming experimental findings related to molar fractions of different species in solution. rsc.org The analysis of calculated molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO) can explain the nature of electronic transitions observed in UV-Vis spectra, often identifying them as π-π* transitions associated with specific parts of the molecule. rsc.org
Furthermore, computational models can explore reaction mechanisms and predict the stability of intermediates and transition states, providing insights into chemical reactivity that can be difficult to probe experimentally. researchgate.net The calculated thermodynamic parameters can be compared with experimental kinetic and thermochemical data to validate proposed mechanisms. This integrated approach, combining the precision of experimental measurement with the detailed insight of theoretical modeling, provides a powerful framework for understanding the structure, properties, and reactivity of this compound.
Future Research Directions and Outlook
Development of Novel Regioselective Synthetic Methods
The differential reactivity of the C-I and C-Br bonds in 2,4-Dibromo-6-iodopyridine is a cornerstone of its synthetic utility. The carbon-iodine bond is generally more susceptible to oxidative addition in transition metal-catalyzed cross-coupling reactions compared to the carbon-bromine bonds. This inherent difference allows for selective functionalization at the 6-position.
Future research will likely focus on refining and expanding the regioselectivity of these transformations. The development of novel catalyst systems, potentially utilizing earth-abundant metals or photoredox catalysis, could offer milder reaction conditions and broader substrate scope. Furthermore, exploring orthogonal protection-deprotection strategies for the bromo groups would enable the selective functionalization of the 2- and 4-positions after the initial modification at the 6-position. One-pot, multi-step reaction sequences that leverage the reactivity differences of the halogens will be a key area of investigation to improve synthetic efficiency. Research into catalyst-free methods, potentially employing strong bases or organometallic reagents, could also provide alternative and sustainable routes to selectively substituted pyridines. acs.org
Exploration of Asymmetric Transformations
The synthesis of chiral pyridine (B92270) derivatives is of significant interest in medicinal chemistry and materials science. While the direct asymmetric functionalization of the pyridine core is challenging, the halogenated nature of this compound provides handles for asymmetric cross-coupling reactions.
A promising future direction lies in the development of enantioselective cross-coupling reactions at the 2-, 4-, or 6-positions. This could be achieved through the use of chiral ligands that can effectively control the stereochemistry of the newly formed C-C or C-heteroatom bonds. For instance, rhodium-catalyzed asymmetric additions to dihydropyridines derived from pyridine precursors offer a pathway to enantioenriched 3-substituted piperidines. researchgate.net Adapting such methodologies to functionalize this compound could lead to the synthesis of novel chiral building blocks. Furthermore, the development of stereospecific reactions that proceed with retention or inversion of configuration at a pre-existing stereocenter attached to the pyridine ring is another area ripe for exploration. nih.gov
Expansion into New Catalytic Systems
The pyridine nitrogen atom in this compound and its derivatives can act as a ligand for transition metals, opening up possibilities for the development of novel catalytic systems. The electronic properties of the pyridine ring can be tuned by the nature of the substituents introduced at the 2-, 4-, and 6-positions, thereby influencing the catalytic activity and selectivity of the metal center.
Future research could focus on synthesizing libraries of substituted pyridine derivatives from this compound and screening them as ligands in a variety of catalytic reactions. For example, N-heterocyclic carbene (NHC) ligands derived from pyridinium (B92312) salts have shown great promise in catalysis. nih.gov The synthesis of novel NHC precursors from functionalized this compound could lead to catalysts with unique steric and electronic properties. Moreover, the incorporation of this scaffold into macrocyclic or pincer-type ligands could result in highly stable and efficient catalysts for challenging transformations.
Bioactive Molecule Design and Synthesis
Pyridine and its derivatives are prevalent scaffolds in a vast number of pharmaceuticals and bioactive natural products. nih.gov The ability to introduce diverse functional groups at specific positions on the pyridine ring makes this compound an attractive starting material for the synthesis of new drug candidates.
The future in this area will involve the rational design and synthesis of novel pyridine-containing molecules with potential therapeutic applications. By leveraging the regioselective functionalization of this compound, medicinal chemists can create focused libraries of compounds for screening against various biological targets. For instance, the scaffold could be used to synthesize analogs of known drugs to improve their efficacy, selectivity, or pharmacokinetic properties. The introduction of specific pharmacophores at the 2-, 4-, and 6-positions could lead to the discovery of new inhibitors of enzymes or modulators of receptors implicated in diseases such as cancer, infectious diseases, and neurological disorders.
Advanced Materials Development
The unique electronic and photophysical properties of functionalized pyridines make them promising candidates for applications in advanced materials. The incorporation of pyridine moieties into organic electronic materials can influence their charge transport properties and performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Future research will explore the synthesis of novel materials derived from this compound. For example, the introduction of extended π-conjugated systems through cross-coupling reactions could lead to new organic semiconductors with tailored electronic properties. rasayanjournal.co.in The development of pyridine-based materials for applications in sensors, where the pyridine nitrogen can interact with analytes, is another promising avenue. Furthermore, the incorporation of this scaffold into polymers or metal-organic frameworks (MOFs) could lead to materials with interesting catalytic, adsorption, or photoluminescent properties.
Green Chemistry Approaches in Synthesis and Functionalization
The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. Applying these principles to the synthesis and functionalization of this compound is a crucial future research direction.
This includes the development of more sustainable synthetic routes to the parent compound itself, potentially utilizing greener solvents and reagents. rsc.orgmdpi.com In its functionalization, the focus will be on developing catalytic methods that use lower catalyst loadings, operate under milder conditions, and utilize environmentally benign solvents like water. acs.org Microwave-assisted synthesis and flow chemistry approaches could also be explored to reduce reaction times and improve energy efficiency. The development of one-pot, multi-component reactions that minimize purification steps and reduce solvent waste will be a key aspect of making the chemistry of this compound more sustainable. rsc.org
Q & A
Basic Questions
Q. What are the optimized synthetic routes for 2,4-Dibromo-6-iodopyridine, and how can reaction conditions be tailored to improve yield?
- Methodological Answer : The synthesis of halogenated pyridines like this compound typically involves sequential halogenation. A practical protocol includes using palladium catalysts for selective iodination after bromination steps. Reaction optimization may involve adjusting stoichiometry (e.g., 1.2–1.5 equivalents of iodine source), temperature control (60–80°C), and inert atmosphere conditions to minimize byproducts. Purification via column chromatography with hexane/ethyl acetate gradients (8:2 to 7:3) is recommended. Yield improvements (>70%) are achievable by quenching reactive intermediates promptly and using anhydrous solvents .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and heteronuclear 2D experiments like HSQC) is critical for confirming substitution patterns. For example, the deshielded proton at C-3 in ¹H NMR (δ ~8.5 ppm) indicates electron-withdrawing effects from adjacent halogens. High-resolution mass spectrometry (HRMS) validates molecular ion peaks ([M+H]⁺), while Fourier-transform infrared (FTIR) identifies C-Br (~550 cm⁻¹) and C-I (~610 cm⁻¹) stretches. Differential scanning calorimetry (DSC) can assess thermal stability, with decomposition onset temperatures typically >200°C .
Advanced Questions
Q. How can researchers resolve discrepancies between computational predictions and experimental spectroscopic data for halogenated pyridines?
- Methodological Answer : Discrepancies often arise from solvation effects or incomplete basis sets in Density Functional Theory (DFT) calculations. To address this:
- Perform solvent-phase simulations (e.g., using the SMD model) and compare with experimental data in matching solvents.
- Validate NMR chemical shifts via gauge-including atomic orbital (GIAO) methods with larger basis sets (e.g., 6-311++G(d,p)).
- Cross-verify with X-ray crystallography to confirm molecular geometry, as crystal packing effects may influence computational models .
Q. What strategies are recommended for analyzing the thermal stability and decomposition pathways of this compound under varying conditions?
- Methodological Answer : Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) can identify volatile decomposition products (e.g., HBr or I₂). For non-volatile residues, solid-state NMR or X-ray photoelectron spectroscopy (XPS) detects halogen loss or carbonization. Kinetic studies using isoconversional methods (e.g., Friedman analysis) model activation energies (Eₐ) for degradation steps. Control experiments under inert vs. oxidative atmospheres (N₂ vs. O₂) help differentiate thermal vs. oxidative pathways .
Q. How should crystallographic data of this compound be refined when encountering twinning or disorder?
- Methodological Answer : For twinned crystals, use the TWIN/BASF commands in SHELXL to refine twin laws and scale factors. For disordered halogens (e.g., Br/I occupancy ambiguity), employ PART instructions to model split positions, constrained by isotropic displacement parameters. Validate refinement with the R1 factor (<5%) and check residual electron density maps (<1 eÅ⁻³). High-resolution data (≤0.8 Å) improves accuracy, but if unavailable, supplement with DFT-optimized geometries as restraints .
Hypothesis-Driven Research Design
Q. How can researchers formulate testable hypotheses about the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):
- Feasible : Design small-scale Suzuki-Miyaura reactions with Pd(PPh₃)₄, testing Br vs. I substituent reactivity.
- Novel : Investigate iodopyridine’s role in photoinduced C–H activation.
- Validation : Use in situ NMR or LC-MS to track intermediate formation. Hypothesis example: "The iodine substituent facilitates oxidative addition in Pd-catalyzed couplings due to lower bond dissociation energy compared to bromine" .
Data Contradiction Analysis
Q. How should conflicting literature reports on the regioselectivity of this compound be critically evaluated?
- Methodological Answer :
- Reproduce experiments under identical conditions (solvent, catalyst, temperature).
- Perform control experiments to isolate variables (e.g., ligand effects in catalysis).
- Use X-ray crystallography to unambiguously confirm product structures.
- Analyze reaction kinetics (e.g., via stopped-flow UV-Vis) to compare activation barriers for competing pathways .
Tables for Reference
| Property | Technique | Typical Data Range |
|---|---|---|
| Melting Point | DSC | 120–135°C (decomposition) |
| C–Br Stretch | FTIR | 540–560 cm⁻¹ |
| ¹³C NMR (C-6) | NMR | δ ~150 ppm |
| Crystallographic R1 Factor | SHELXL | <5% (high-resolution) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
